molecular formula C20H15FN2S B2902818 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile CAS No. 476669-98-4

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

Cat. No. B2902818
CAS RN: 476669-98-4
M. Wt: 334.41
InChI Key: DKDJTJDRUMGZOB-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a chemical compound that belongs to the category of acrylonitrile derivatives. It is a synthetic compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is not fully understood. However, it has been reported to inhibit the activity of tubulin, a protein that is involved in cell division. This inhibition leads to the disruption of microtubule formation, which is necessary for cell division. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death. It has also been reported to inhibit the migration and invasion of cancer cells. Additionally, it has been reported to exhibit anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is its potential as a tool for scientific research. Its antitumor, antifungal, and antibacterial activity make it a promising compound for the development of new drugs. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the research of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile. One direction is the development of new drugs based on its antitumor, antifungal, and antibacterial activity. Another direction is the investigation of its mechanism of action to better understand its potential as a tool for scientific research. Additionally, further studies are needed to determine its safety and efficacy for use in humans.

Synthesis Methods

The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-ethylbenzaldehyde with thiourea to form 2-phenylthiazolidin-4-one. The resulting compound is then reacted with 4-fluorobenzaldehyde to form this compound.

Scientific Research Applications

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile has potential applications in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit antifungal and antibacterial activity.

properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2S/c1-2-14-3-7-16(8-4-14)19-13-24-20(23-19)17(12-22)11-15-5-9-18(21)10-6-15/h3-11,13H,2H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDJTJDRUMGZOB-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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